pKa Comparison with Peroxymonophosphoric Acid
Peroxydiphosphoric acid (H₄P₂O₈) exhibits a distinct tetraprotic acid dissociation profile, with pKa values of approximately -0.3, 0.5, 5.2, and 7.6 [1]. In contrast, its closest analog, peroxymonophosphoric acid (H₃PO₅), is a triprotic acid with pKa values of 1.1, 5.5, and 12.8 [2]. The significantly lower first two pKa values for peroxydiphosphoric acid indicate that it is a much stronger acid, being fully dissociated into its dianionic form at moderately acidic pH, whereas peroxymonophosphoric acid remains largely protonated under the same conditions. This difference directly influences the identity of the dominant reactive species in acidic aqueous solutions [1][2].
| Evidence Dimension | Acid Dissociation Constants (pKa) |
|---|---|
| Target Compound Data | pKa1 ≈ -0.3, pKa2 ≈ 0.5, pKa3 = 5.2, pKa4 = 7.6 |
| Comparator Or Baseline | Peroxymonophosphoric acid: pKa1 = 1.1, pKa2 = 5.5, pKa3 = 12.8 |
| Quantified Difference | First pKa is approximately 1.4 units lower; second pKa is 5.0 units lower for the target compound. |
| Conditions | Aqueous solution, 25°C (reported literature values). |
Why This Matters
Procurement for applications involving acidic aqueous media requires consideration of the significantly different speciation and protonation states of these two acids, which directly impacts their reactivity and interaction with substrates.
- [1] Crutchfield, M. M., & Edwards, J. O. (1960). The Acidity and Complexes of Peroxydiphosphoric Acid. Journal of the American Chemical Society, 82(14), 3533-3537. View Source
- [2] Wikipedia contributors. (2020). Peroxymonophosphoric acid. In Wikipedia, The Free Encyclopedia. Retrieved April 16, 2026. View Source
